Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate
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Overview
Description
Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate is an organic compound that belongs to the carbamate family. Carbamates are widely recognized for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is particularly notable for its unique structure, which combines a carbamate group with a cyclohexylamino moiety, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include oxazoles, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A precursor in the synthesis of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate.
Methyl carbamate: Shares the carbamate functional group but lacks the cyclohexylamino moiety.
Ethyl carbamate: Another carbamate compound with different alkyl groups.
Uniqueness
This compound is unique due to its combination of a cyclohexylamino group with a carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62935-92-6 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-15-10(14)11-7-9(13)12-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
IMSRYWLBQIGQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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